N-(2-(Piperidin-2-yl)phenyl)acetamide is a chemical compound characterized by its unique structure, which includes a piperidine ring and an acetamide functional group attached to a phenyl moiety. The compound's molecular formula is , and it has a molar mass of approximately 218.29 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The biological activity of N-(2-(Piperidin-2-yl)phenyl)acetamide has been explored in various studies. It has shown potential as an inhibitor of certain enzymes, including monoamine oxidase B, which is relevant in the treatment of neurodegenerative diseases such as Parkinson's disease. Additionally, structural modifications of related compounds have demonstrated activity against acetylcholinesterase and butyrylcholinesterase, indicating possible applications in treating cognitive disorders .
The synthesis of N-(2-(Piperidin-2-yl)phenyl)acetamide typically involves the reaction of 2-(piperidin-2-yl)aniline with acetic anhydride. This reaction is facilitated by a catalyst under controlled conditions to optimize yield and purity. Industrial methods may utilize continuous flow reactors to enhance scalability and efficiency.
N-(2-(Piperidin-2-yl)phenyl)acetamide has several potential applications:
Interaction studies involving N-(2-(Piperidin-2-yl)phenyl)acetamide have focused on its binding affinity to various biological targets, particularly enzymes involved in neurotransmitter metabolism. These studies are crucial for understanding the compound's mechanism of action and potential therapeutic effects.
Several compounds share structural similarities with N-(2-(Piperidin-2-yl)phenyl)acetamide, each exhibiting unique properties:
| Compound Name | Structure | Key Features |
|---|---|---|
| N-(4-(Piperidin-2-yl)phenyl)acetamide | Similar piperidine structure | Known for its specific biological activity related to pain management. |
| N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide | Contains a piperidine ring | Related to fentanyl derivatives, used in analgesics. |
| Milacemide | Contains an acetamide nucleus | Inhibitor of monoamine oxidase B, relevant in Parkinson's disease treatment. |
| N-(naphthalen-1-yl)-2-(piperidin-1)-acetamide | Similar amide structure | Shows inhibitory activity against acetylcholinesterase. |
N-(2-(Piperidin-2-yl)phenyl)acetamide stands out due to its specific combination of piperidine and phenylacetamide moieties, which contribute to its distinct chemical behavior and biological activity compared to other similar compounds .
Catalytic hydrogenation represents the most widely employed strategy for constructing the piperidine ring system present in N-(2-(Piperidin-2-yl)phenyl)acetamide [1]. The transformation typically involves the reduction of pyridine precursors through heterogeneous catalysis under controlled pressure and temperature conditions [2]. Rhodium-based catalysts have demonstrated exceptional activity in this transformation, with rhodium on Ketjen Black achieving quantitative conversion at ambient conditions through electrocatalytic pathways [1] [2].
The mechanism of piperidine formation via catalytic hydrogenation proceeds through sequential addition of hydrogen atoms to the aromatic pyridine ring [1]. Electrocatalytic hydrogenation using rhodium catalysts enables the reduction at ambient temperature and pressure, achieving current densities of 25 milliamperes per square centimeter with current efficiencies approaching 99 percent [1] [2]. The process involves initial coordination of the pyridine substrate to the metal surface, followed by stepwise hydrogen addition and subsequent desorption of the saturated piperidine product [2].
Traditional heterogeneous catalysts including rhodium oxide, ruthenium on carbon, and platinum oxide provide alternative pathways for piperidine synthesis [3] [4]. Rhodium oxide catalysts operating at 40 degrees Celsius under 5 bar hydrogen pressure in trifluoroethanol achieve conversion rates of 85 percent with selectivities ranging from 85 to 95 percent [3]. Ruthenium-based systems demonstrate superior performance in microreactor configurations, achieving complete conversion within 100 seconds residence time at 60 degrees Celsius and 2.0 megapascal hydrogen pressure [5].
| Catalyst System | Reaction Conditions | Conversion (%) | Selectivity (%) | Residence Time |
|---|---|---|---|---|
| Rhodium on Ketjen Black | Electrocatalytic, 25°C, 1 atm, H₂O | 100 | 98 | 9 F mol⁻¹ |
| Rhodium Oxide | Traditional, 40°C, 5 bar H₂, TFE | 85 | 85-95 | 16 hours |
| Ruthenium on Carbon | Microreactor, 60°C, 2.0 MPa H₂ | 100 | 100 | 100 seconds |
| Ruthenium on Alumina | Microreactor, 80°C, 5.0 MPa H₂ | 99.9 | 94.5 | 150 seconds |
| Platinum Oxide | Traditional, 25°C, 50-70 bar H₂, AcOH | 80-95 | 85-92 | 4-8 hours |
The choice of catalyst significantly influences both the reaction rate and selectivity profile [2]. Platinum group metals exhibit varying degrees of activity, with rhodium demonstrating uniquely high performance for electrochemical hydrogenation compared to ruthenium, platinum, palladium, and iridium catalysts [1]. Deuterium labeling studies using pyridine-d₆ and deuterium oxide confirm that water serves as the hydrogen source in electrocatalytic systems, producing piperidine-d₁₁ with complete deuterium incorporation [1].
Diastereoselective synthesis methods for piperidine-containing compounds enable the controlled formation of specific stereoisomers essential for pharmaceutical applications [6] [7]. The aza-Prins cyclization represents a highly effective approach for constructing 2-substituted and 2,4-disubstituted piperidine frameworks with excellent diastereoselectivity [6]. This methodology employs unsaturated amino alcohols as substrates, achieving diastereomeric ratios exceeding 95:5 through careful control of reaction conditions and catalyst selection [6].
Carbonyl ene cyclization using methylaluminum dichloride as a Lewis acid catalyst provides access to trans-3,4-disubstituted piperidines with diastereomeric ratios reaching 93:7 [7]. The reaction proceeds under kinetic control at low temperatures, initially forming cis-piperidine products that subsequently isomerize to the thermodynamically favored trans-configuration upon warming [7]. Computational studies using density functional theory calculations support a mechanism involving significant carbocationic character, with the cis-carbocation demonstrating greater stability than the corresponding trans-intermediate [7].
Prins cyclization employing concentrated hydrochloric acid in dichloromethane at low temperatures favors the formation of cis-3,4-disubstituted piperidines with exceptional diastereoselectivity exceeding 98:2 [7]. The improved yield and selectivity result from using hydrogen chloride-saturated dichloromethane to form the corresponding chloride intermediate, followed by elimination with ammonia [7]. This approach demonstrates superior performance compared to direct cyclization methods, particularly for substrates bearing electron-withdrawing substituents [7].
| Method | Catalyst/Reagent | Temperature (°C) | Diastereomeric Ratio | Yield (%) | Stereochemical Outcome |
|---|---|---|---|---|---|
| Aza-Prins Cyclization | Lewis Acid | RT to 80 | >95:5 | 70-85 | cis-2,4-disubstituted |
| Carbonyl Ene Cyclization | MeAlCl₂ | Reflux CHCl₃ | 93:7 | 75-88 | trans-3,4-disubstituted |
| Prins Cyclization | Concentrated HCl | -20 to 25 | >98:2 | 78-92 | cis-3,4-disubstituted |
| Gold-Catalyzed Cyclization | Au(I) Complex | RT to -40 | 85-95:5-15 | 82-94 | all-cis-substituted |
Gold-catalyzed cyclization reactions provide access to highly substituted piperidine derivatives through intramolecular cyclization of propargyl amides [8]. The methodology utilizes gold(I) complexes to activate alkyne substrates, enabling cyclization with subsequent reduction using catecholborane at controlled temperatures [8]. Aliphatic amide substrates demonstrate superior diastereoselectivity compared to aromatic analogues, with reactions conducted at -40 degrees Celsius achieving diastereomeric ratios approaching 20:1 [8].
Isomer separation techniques rely primarily on chromatographic methods and selective crystallization procedures [9]. Chiral resolution using optically active tartaric acid derivatives enables the separation of enantiomeric piperidine products [9]. Alternative approaches employ enzymatic resolution or asymmetric synthesis using chiral catalysts to directly access enantiomerically pure products [9]. The development of continuous chromatographic separation methods enhances the scalability of isomer purification processes for industrial applications [9].
Acid-catalyzed cyclization methodologies provide versatile routes for piperidine ring construction through activation of various functional groups [10] [11]. Chiral phosphoric acid catalysis enables enantioselective cyclization of unsaturated acetals, achieving enantiomeric excesses ranging from 57 to 89 percent [10] [12]. The reaction mechanism involves coordination of the phosphoric acid to the nitrogen atom of the substrate, followed by intramolecular cyclization through a mixed phosphate acetal intermediate [10] [12].
Computational studies reveal that the cyclization proceeds through a two-step mechanism involving initial transacetalization to form a chiral phosphate acetal, followed by a concerted, asynchronous substitution reaction [10] [12]. This pathway differs significantly from the originally proposed direct cyclization through a vinyl oxocarbenium ion intermediate [10] [12]. The stereoselectivity depends critically on the solvent polarity, with nonpolar hydrocarbon-based solvents providing optimal yields and enantioselectivities [12].
Brønsted acid catalysis using chiral diols such as TADDOL (tetraaryl-1,3-dioxolane-4,5-dimethanol) enables regio- and enantioselective nitroso aldol reactions with achiral enamines [11]. The method demonstrates remarkable selectivity for either oxygen or nitrogen adduct formation depending on the choice of Brønsted acid and enamine combination [11]. Piperidine-based enamines favor nitrogen adduct formation under catalysis with TADDOL, achieving enantiomeric excesses of 83 percent [11].
| Acid Type | Substrate Type | Reaction Medium | Temperature (°C) | Yield (%) | Enantioselectivity (% ee) |
|---|---|---|---|---|---|
| Chiral Phosphoric Acid | Unsaturated Acetals | CCl₄ | -20 to 25 | 75-89 | 57-89 |
| Lewis Acid (AlCl₃) | Methoxylated Piperidines | Benzene | 25-80 | 85-91 | Racemic |
| Brønsted Acid (TADDOL) | Achiral Enamines | Toluene | 0-25 | 65-81 | 70-83 |
| Hydrochloric Acid | Terminal Dihaloalkanes | CH₂Cl₂ | -78 to 25 | 70-85 | Racemic |
Lewis acid catalysis employing aluminum chloride facilitates the cyclization of methoxylated piperidine intermediates through activation of the methoxy group [13]. Treatment of 2-methoxypiperidine-1-carbaldehyde with aluminum chloride in benzene at elevated temperatures promotes nucleophilic attack by aryl groups, forming 2-phenylpiperidine derivatives in yields ranging from 85 to 91 percent [13]. The reaction tolerates various electronic and steric environments, providing access to diversely substituted piperidine products [13].
Electroreductive cyclization using terminal dihaloalkanes in microflow reactors represents an emerging approach for piperidine synthesis [14]. The method involves cathodic reduction of imine substrates followed by intramolecular cyclization with the activated halogen compounds [14]. Microreactor technology enhances the efficiency through improved mass transfer and precise control of reaction parameters, achieving yields comparable to or exceeding conventional batch processes [14].
Continuous flow reactor technology offers significant advantages for the industrial production of piperidine derivatives, including enhanced mass and heat transfer, improved safety profiles, and reduced equipment footprint [15]. Microreactor systems enable precise control of reaction parameters while maintaining high throughput and consistent product quality [5] [15]. The integration of continuous flow processing with catalytic hydrogenation provides scalable routes to piperidine-containing pharmaceuticals [5].
Gas-liquid microreactors facilitate efficient catalytic hydrogenation of pyridine substrates through enhanced interfacial contact between gaseous hydrogen and liquid reactants [5]. The system employs inlet T-shaped micromixers to generate well-dispersed gas-liquid phases, followed by flow through micropacked beds containing supported metal catalysts [5]. Ruthenium on carbon catalysts achieve complete pyridine conversion with residence times of 100 seconds at 60 degrees Celsius and 2.0 megapascal pressure [5].
Extended path flow electrolysis cells enable large-scale electrochemical synthesis of piperidine intermediates [13]. The Ammonite 15 system comprises carbon-filled polymer anodes and steel cathodes arranged in spiral channel configurations with total electrode areas of 100 square centimeters [13]. Processing 200 millimole quantities of N-formylpiperidine in methanol with tetraethylammonium tetrafluoroborate supporting electrolyte achieves 82 percent isolated yields within 2 hours electrolysis time [13].
| Flow System | Reactor Volume (mL) | Flow Rate (mL/min) | Residence Time (min) | Productivity (g/h) | Scale Factor |
|---|---|---|---|---|---|
| Microreactor (Gas-Liquid) | 5-50 | 0.1-2.0 | 1.7-2.5 | 5-25 | 10-100x |
| Extended Path Flow Cell | 3.75 | 8.0 | 0.47 | 11.5 | 200 mmol scale |
| Microchannel Reactor | 10-100 | 1.0-10 | 10-100 | 10-100 | 50-500x |
| Microfluidic Electrolysis | 0.5-5 | 0.5-2.0 | 2.5-10 | 1-5 | 5-50x |
Process intensification through continuous flow technology enables dramatic improvements in manufacturing efficiency compared to traditional batch processes [15]. The optimization focuses on molecular-level kinetics, thermodynamics, and transport phenomena to maximize reaction performance [15]. Key principles include maximizing effectiveness of intermolecular events, providing uniform process experience for all molecules, and optimizing driving forces across multiple length scales [15].
Microchannel reactors offer superior heat management capabilities essential for highly exothermic hydrogenation reactions [13] [15]. The high surface-area-to-volume ratios enable rapid heat dissipation, preventing thermal runaway and maintaining precise temperature control [15]. Residence time distributions approach plug flow behavior, ensuring consistent product quality and minimizing byproduct formation [15].
The recovery and recycling of supporting electrolytes represents a critical economic consideration for large-scale electrochemical processes [13]. Simple evaporation of solvent followed by precipitation from ethyl acetate enables quantitative recovery of tetraethylammonium tetrafluoroborate with purity suitable for direct reuse [13]. This approach significantly reduces operating costs and environmental impact compared to traditional chemical oxidation methods [13].
Multinuclear nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation capabilities for N-(2-(Piperidin-2-yl)phenyl)acetamide through the analysis of multiple nuclear environments within the molecular framework [1] [2]. The compound exhibits distinctive spectral signatures across three principal nuclear magnetic resonance experiments: proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, and nitrogen-15 nuclear magnetic resonance.
Proton Nuclear Magnetic Resonance Characteristics
The proton nuclear magnetic resonance spectrum of N-(2-(Piperidin-2-yl)phenyl)acetamide demonstrates characteristic multipicity patterns reflecting the heterocyclic piperidine environment and aromatic substitution [3] [4]. The piperidine ring protons appear as complex multiplets in the range of 1.62 to 3.36 parts per million, with the nitrogen-adjacent methylene protons exhibiting characteristic downfield shifts due to the electron-withdrawing effect of the nitrogen atom [5]. The phenyl protons manifest as overlapping multiplets between 6.6 and 7.7 parts per million, consistent with ortho-disubstituted benzene ring systems [6].
Carbon-13 Nuclear Magnetic Resonance Fingerprinting
Carbon-13 nuclear magnetic resonance analysis reveals distinct chemical shift regions that enable unambiguous structural assignment [6] [7]. The acetamide carbonyl carbon resonates between 169.1 and 175.99 parts per million, positioning it within the characteristic range for secondary amide functionalities [8]. The piperidine ring carbons display chemical shifts ranging from 24.2 to 38.8 parts per million, with the carbon adjacent to nitrogen experiencing the most significant downfield displacement [5] [3]. Aromatic carbons occupy the expected region between 125 and 150 parts per million, with fine structure variations dependent upon substitution patterns [6].
Nitrogen-15 Nuclear Magnetic Resonance Analysis
Nitrogen-15 nuclear magnetic resonance spectroscopy provides definitive identification of nitrogen environments within the molecular structure [9] [10]. The piperidine nitrogen exhibits chemical shifts between 30 and 90 parts per million, consistent with secondary aliphatic amine functionalities in cyclic systems [9]. The acetamide nitrogen resonates in the 110 to 160 parts per million range, characteristic of secondary amide nitrogen atoms experiencing partial double bond character through resonance stabilization [9] [10].
Chemical Shift Correlation Data
| Nuclear Type | Piperidine Ring (δ ppm) | Acetamide Carbonyl (δ ppm) | Phenyl Carbons (δ ppm) | Reference Standard |
|---|---|---|---|---|
| 1H NMR | 1.62-3.36 | N/A | 6.6-7.7 | TMS (0 ppm) |
| 13C NMR | 24.2-38.8 | 169.1-175.99 | 125-150 | TMS (0 ppm) |
| 15N NMR | 30-90 | 110-160 | N/A | Liquid NH3 (0 ppm) |
The comprehensive multinuclear nuclear magnetic resonance dataset enables precise structural confirmation and purity assessment through integration analysis and coupling constant determination [1] [2].
High-resolution mass spectrometry provides detailed fragmentation pathway elucidation for N-(2-(Piperidin-2-yl)phenyl)acetamide through systematic bond cleavage analysis under controlled ionization conditions [11] [12]. The fragmentation behavior demonstrates predictable patterns consistent with established mechanisms for piperidine-containing acetamide derivatives.
Primary Fragmentation Mechanisms
The molecular ion peak appears at mass-to-charge ratio 219.29 corresponding to the protonated molecular ion [M+H]+, serving as the base peak in positive ionization mode spectra [11] [13]. Initial fragmentation proceeds through preferential cleavage of the acetamide functionality, generating a prominent fragment at mass-to-charge ratio 160.29 representing loss of the acetamide group (59 atomic mass units) [11] [12]. This fragmentation pathway reflects the inherent weakness of the carbon-nitrogen bond adjacent to the carbonyl functionality.
Secondary Fragmentation Pathways
Subsequent fragmentation involves piperidine ring opening mechanisms, producing fragments in the mass-to-charge range 142 to 156 [14] [12]. The ring opening process occurs through charge-directed cleavage adjacent to the nitrogen atom, following established α-cleavage principles for cyclic amine systems [15]. Additional fragmentation generates products in the mass-to-charge range 105 to 120, corresponding to various rearrangement products and further ring degradation processes [11] [13].
Aromatic Fragmentation Contributions
The phenyl substituent contributes characteristic fragmentation through formation of the tropylium ion at mass-to-charge ratio 77, representing a stable seven-membered aromatic cation [15] [16]. This fragment demonstrates relatively low abundance due to the stabilization of higher mass fragments containing the intact piperidine functionality [12].
Quantitative Fragmentation Analysis
| Fragment Type | m/z Value | Mechanism | Relative Intensity (%) |
|---|---|---|---|
| Molecular Ion [M+H]+ | 219.29 | Protonation | 100 |
| Loss of Acetamide [M-59]+ | 160.29 | Amide bond cleavage | 45-65 |
| Piperidine Ring Opening | 142-156 | Ring strain relief | 25-40 |
| α-Cleavage Product | 105-120 | Adjacent to nitrogen | 30-50 |
| Phenyl Cation | 77 | Aromatic stabilization | 15-25 |
The fragmentation pattern analysis enables structural confirmation and differentiation from closely related piperidine acetamide isomers through comparison of relative fragment intensities and exact mass determinations [11] [12] [13].
X-ray photoelectron spectroscopy analysis of N-(2-(Piperidin-2-yl)phenyl)acetamide provides detailed surface chemical state information through core-level electron binding energy measurements [17] [18]. The technique demonstrates exceptional sensitivity for nitrogen chemical environment discrimination, enabling precise identification of distinct nitrogen functionalities within the molecular structure.
Nitrogen Core-Level Analysis
The nitrogen 1s photoelectron spectrum exhibits multiple component peaks reflecting the chemically distinct nitrogen environments present in the molecule [19] [20]. The piperidine nitrogen demonstrates binding energies between 399.5 and 400.5 electron volts, consistent with tertiary amine functionality in cyclic aliphatic systems [21] [22]. The acetamide nitrogen appears at slightly higher binding energies, ranging from 400.0 to 401.0 electron volts, reflecting the electron-withdrawing effect of the adjacent carbonyl group [19] [23].
Chemical State Discrimination
Peak deconvolution analysis reveals the capability to distinguish between different nitrogen oxidation states and coordination environments [19] [24]. Protonated amine species, when present, exhibit characteristic binding energy shifts to 401.5-402.5 electron volts, enabling identification of salt formation or hydrogen bonding interactions [24]. The peak width analysis provides additional chemical state information, with full width at half maximum values ranging from 1.2 to 1.7 electron volts depending upon the specific nitrogen environment [19] [20].
Surface Composition Analysis
Quantitative analysis through peak area integration enables determination of surface nitrogen stoichiometry and chemical state distributions [17] [18]. The technique demonstrates particular utility for identifying surface degradation products, oxidation states, and intermolecular interactions that may affect the chemical behavior of the compound [25].
| Nitrogen Environment | Binding Energy (eV) | Chemical State | Peak Width (FWHM) |
|---|---|---|---|
| Piperidine N | 399.5-400.5 | Tertiary amine | 1.2-1.5 |
| Acetamide N | 400.0-401.0 | Amide nitrogen | 1.3-1.6 |
| Protonated Amine N+ | 401.5-402.5 | Quaternary nitrogen | 1.4-1.7 |
| Secondary Amide | 399.8-400.8 | Secondary amide | 1.2-1.5 |
The X-ray photoelectron spectroscopy analysis provides complementary structural information to nuclear magnetic resonance and mass spectrometry techniques, particularly valuable for surface interaction studies and chemical state monitoring [17] [18] [25].
Chiral stationary phase chromatography enables enantioselective separation of N-(2-(Piperidin-2-yl)phenyl)acetamide enantiomers through stereoselective interactions with immobilized chiral selectors [26] [27]. Multiple chiral stationary phase systems demonstrate complementary recognition mechanisms for optimal resolution achievement.
Cellulose-Based Chiral Recognition
Cellulose tris(3,5-dimethylphenylcarbamate) stationary phases, exemplified by Chiralcel OD columns, provide effective chiral discrimination through hydrogen bonding and steric interactions [26] [28]. The helical cellulose structure creates multiple chiral recognition sites enabling differentiation of enantiomeric forms through differential binding affinities [29]. Mobile phase optimization using hexane-isopropanol systems (90:10 volume ratio) achieves baseline resolution with separation factors ranging from 1.15 to 1.32 [26] [30].
Alternative Chiral Selector Systems
Cellulose tris(4-methylbenzoate) phases, represented by Chiralcel OJ columns, offer complementary selectivity profiles particularly effective for piperidine-containing compounds [28] [30]. The ester functionality provides different hydrogen bonding patterns compared to carbamate selectors, often resulting in reversed elution orders and improved resolution for challenging separations [26] [27].
Protein-Based Chiral Separation
Alpha-1-acid glycoprotein chiral stationary phases demonstrate exceptional enantioselectivity for piperidine derivatives through multiple interaction mechanisms including hydrogen bonding, hydrophobic interactions, and ionic associations [31]. Phosphate buffer mobile phases at physiological pH provide optimal separation conditions, achieving resolution factors exceeding 2.4 with analysis times of approximately 35 minutes [31].
Advanced Polysaccharide Systems
Third-generation polysaccharide-based chiral stationary phases, including Lux Cellulose-1 systems, offer enhanced stability and selectivity profiles [32] [33]. These phases enable reversed-phase chromatographic operation using methanol-water mobile phases, expanding the range of applicable sample types and reducing analysis times [32] [29].
Optimization Parameters and Performance Data
| Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Separation Factor (α) | Analysis Time (min) |
|---|---|---|---|---|
| Chiralcel OD | Hexane/IPA (90:10) | 1.25 | 1.15 | 25 |
| Chiralcel OJ | Hexane/EtOH (85:15) | 1.85 | 1.32 | 18 |
| Lux Cellulose-1 | MeOH/H2O (70:30) | 2.10 | 1.45 | 22 |
| α1-Acid Glycoprotein | Phosphate buffer pH 7.0 | 2.45 | 1.68 | 35 |